molecular formula C23H21N3O2S B5107030 N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide

N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide

Cat. No. B5107030
M. Wt: 403.5 g/mol
InChI Key: TVFZGWSBIFDSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It was first synthesized in 2007 and has since gained attention in the scientific community for its potential use in epigenetic research.

Mechanism of Action

N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide works by binding to the SET domain of G9a and GLP, preventing the transfer of methyl groups to H3K9. This leads to a decrease in H3K9 methylation and changes in gene expression. N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide has been shown to selectively inhibit G9a and GLP, with little effect on other histone methyltransferases.
Biochemical and Physiological Effects:
N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the differentiation of embryonic stem cells, and promote the differentiation of neural stem cells. N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide has also been shown to improve memory and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide in lab experiments is its specificity for G9a and GLP. This allows researchers to selectively inhibit these enzymes without affecting other histone methyltransferases. However, N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide has some limitations as well. It has a relatively short half-life and can be toxic at high concentrations. Additionally, it is not effective in all cell types and may have off-target effects in some experiments.

Future Directions

There are many potential future directions for research on N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of G9a and GLP. Another area of research is the use of N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide in combination with other epigenetic modulators to achieve synergistic effects. Additionally, N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide could be used to study the role of G9a and GLP in other biological processes, such as aging and metabolism.

Synthesis Methods

The synthesis of N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 3-methyl-4-aminophenylamine to form 4-(3-methyl-4-aminophenylamino)benzoic acid. The benzoyl chloride derivative of this compound is then reacted with 2-methylbenzamide in the presence of triethylamine to form N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide.

Scientific Research Applications

N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide has been widely used in epigenetic research as a tool to study the role of G9a and GLP in various biological processes. It has been shown to inhibit the methylation of histone H3 lysine 9 (H3K9) by G9a and GLP, leading to changes in gene expression and cellular phenotype. N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide has been used to study the role of G9a and GLP in cancer, embryonic development, and neurodegenerative diseases.

properties

IUPAC Name

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-8-6-7-11-19(15)22(28)26-23(29)24-18-12-13-20(16(2)14-18)25-21(27)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,25,27)(H2,24,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFZGWSBIFDSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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